2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine
Overview
Description
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine is an organic compound with the molecular formula C14H22N4O. This compound features a piperazine ring substituted with an oxan-4-yl group and a pyridin-3-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine typically involves the reaction of piperazine derivatives with oxan-4-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like TEA.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with similar structural features but different functional groups.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another piperazine derivative with potential therapeutic applications.
Uniqueness
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-yl group and pyridin-3-amine moiety contribute to its versatility and potential for various applications .
Properties
IUPAC Name |
2-[4-(oxan-4-yl)piperazin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-13-2-1-5-16-14(13)18-8-6-17(7-9-18)12-3-10-19-11-4-12/h1-2,5,12H,3-4,6-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDHXRDCYIWFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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